N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a triazolopyridazine ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the benzodioxin and triazolopyridazine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin moiety . This intermediate is then coupled with a triazolopyridazine derivative under specific conditions, such as using N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles, DMF as a solvent, LiH as a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic applications in treating Alzheimer’s disease.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Investigated for its antibacterial properties.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its combination of benzodioxin and triazolopyridazine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H15N5O2/c1-19(15-5-4-14-17-16-10-20(14)18-15)9-11-2-3-12-13(8-11)22-7-6-21-12/h2-5,8,10H,6-7,9H2,1H3 |
InChI Key |
HJZAKVQCQBSNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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